2-Ethenylfuran

Description

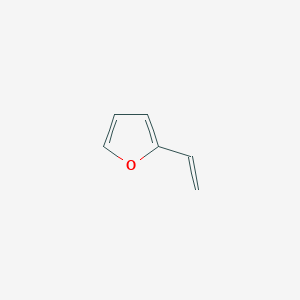

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBUHYQVKJQAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073261 | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-18-9, 31093-57-9 | |

| Record name | Furan, 2-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Vinylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031093579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethenylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN, 2-ETHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5MN67I54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethenylfuran: Molecular Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a furan ring conjugated with a vinyl group, imparts distinct chemical reactivity, making it a valuable precursor for the synthesis of a wide range of more complex molecules, including those with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis are presented, along with an exploration of its reactivity and potential applications in drug discovery and development.

Molecular Structure and Identification

This compound is characterized by a five-membered furan ring substituted at the 2-position with an ethenyl (vinyl) group.[1] This arrangement results in a conjugated π-system that influences the molecule's electronic properties and reactivity.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₆H₆O[2] |

| IUPAC Name | This compound[2] |

| SMILES | C=CC1=CC=CO1[2] |

| InChI | InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2[2] |

| InChIKey | QQBUHYQVKJQAOB-UHFFFAOYSA-N[2] |

| CAS Number | 1487-18-9[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 94.11 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 99.00 to 100.00 °C @ 760.00 mm Hg | [4] |

| Melting Point | -94.00 °C @ 760.00 mm Hg | [4] |

| Density | Not available | |

| Solubility | Soluble in alcohol; Insoluble in water | [4] |

| logP (o/w) | 2.395 (est.) | [4] |

| Vapor Pressure | 42.581001 mmHg @ 25.00 °C (est.) | [4] |

| Flash Point | 42.00 °F (5.50 °C) (est.) | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4 | dd | H5 |

| ~6.5 | dd | H3 |

| ~6.3 | dd | H4 |

| ~6.7 | dd | Hα (vinyl) |

| ~5.7 | d | Hβ (vinyl, trans) |

| ~5.2 | d | Hβ (vinyl, cis) |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~152 | C2 |

| ~143 | C5 |

| ~128 | Cα (vinyl) |

| ~112 | Cβ (vinyl) |

| ~110 | C3 |

| ~108 | C4 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key absorptions are expected for the C=C bonds of the furan ring and the vinyl group, as well as the C-O-C stretch of the ether functionality.

Mass Spectrometry (MS)

Mass spectrometry of this compound shows a molecular ion peak (M+) at m/z 94, corresponding to its molecular weight.[5]

Synthesis of this compound

This compound can be synthesized through several methods. The Wittig reaction, utilizing 2-furancarboxaldehyde as a starting material, is a common and effective approach.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol outlines the synthesis of this compound from 2-furancarboxaldehyde and methyltriphenylphosphonium bromide.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium amide (NaNH₂) or other strong base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

2-Furancarboxaldehyde (furfural)

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether.

-

To this suspension, add sodium amide portion-wise at room temperature. The mixture will turn a characteristic yellow-orange color, indicating the formation of the phosphorus ylide.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Wittig Reaction: Cool the ylide solution in an ice bath. Add a solution of 2-furancarboxaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to afford pure this compound.

Logical Workflow for Wittig Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Reactivity and Potential Applications in Drug Development

The conjugated system of this compound makes it susceptible to a variety of chemical transformations, rendering it a useful intermediate in organic synthesis.

Key Chemical Reactions

-

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, allowing for the construction of complex cyclic systems.

-

Electrophilic Addition: The vinyl group readily undergoes electrophilic addition reactions.

-

Polymerization: this compound can be polymerized to form materials with interesting properties.[6]

Role in Drug Discovery

The furan moiety is a common scaffold in many biologically active compounds and approved drugs.[7] Furan derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

Biological Activity of Vinylfuran Derivatives:

Derivatives of 2-vinylfuran have been shown to inhibit key processes in energy metabolism, particularly glycolysis, in microorganisms such as yeast.[1] The biological activity is influenced by the chemical reactivity of the electrophilic exocyclic double bond and the lipophilicity of the molecule.[1]

Furan Derivatives as Kinase Inhibitors:

The furan nucleus is a key structural feature in some kinase inhibitors.[8][9] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. Furan-containing compounds can be designed to bind to the ATP-binding site of kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

Illustrative Signaling Pathway Inhibition by a Furan-Containing Kinase Inhibitor

Caption: Generalized signaling pathway showing inhibition by a furan-based kinase inhibitor.

Conclusion

This compound is a valuable and reactive molecule with significant potential in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel compounds. The demonstrated biological activity of furan derivatives, particularly as kinase inhibitors, highlights the potential of this compound as a scaffold for the development of new therapeutic agents. Further research into the synthesis of novel this compound derivatives and the elucidation of their specific mechanisms of biological action is warranted to fully exploit their potential in drug discovery.

References

- 1. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. 2-Vinylfuran [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Ethenylfuran from Biomass: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethenylfuran, also known as 2-vinylfuran, is a valuable bio-derived platform chemical with applications in polymer synthesis and as a precursor for fine chemicals and pharmaceuticals. Its synthesis from renewable biomass resources offers a sustainable alternative to petroleum-based feedstocks. This technical guide provides an in-depth overview of the primary synthetic pathways for producing this compound from biomass-derived furfural and its derivatives. Detailed experimental protocols for the key chemical transformations, including the Wittig reaction and a two-step synthesis involving 2-acetylfuran, are presented. Quantitative data on reaction yields and conditions are summarized in tabular format to facilitate comparison and methodological selection. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the synthetic processes.

Introduction

The transition from a fossil fuel-based economy to one founded on renewable resources is a paramount objective in modern chemistry. Lignocellulosic biomass, a readily available and non-food-competing feedstock, can be converted into a variety of platform chemicals that serve as building blocks for a wide range of value-added products.[1] Among these, furan derivatives, particularly those derived from furfural, are of significant interest.[2][3] Furfural is produced on an industrial scale through the acid-catalyzed dehydration of pentose sugars found in hemicellulose.[4]

This compound is a particularly attractive target molecule due to the presence of two reactive functional groups: the furan ring and the vinyl group. This structure allows for a variety of subsequent chemical modifications, making it a versatile intermediate. This guide will focus on the two most prominent and well-documented synthetic routes to this compound from biomass-derived precursors.

Primary Synthetic Pathways from Biomass

The synthesis of this compound from biomass predominantly starts from furfural. Two principal routes have been established: a direct, one-step conversion using the Wittig reaction, and a two-step pathway proceeding through a 2-acetylfuran intermediate.

References

Spectroscopic Profile of 2-Ethenylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethenylfuran (also known as 2-vinylfuran), a heterocyclic organic compound of interest in various chemical and pharmaceutical research areas. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The data presented here was obtained in deuterated chloroform (CDCl₃) at 250 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 5.17 | dd | ²Jβγ = 1.20, ³Jαγ = 11.34 | Hγ |

| 5.67 | dd | ²Jβγ = 1.20, ³Jαβ = 17.44 | Hβ |

| 6.27 | d | ³J34 = 3.24 | H3 |

| 6.38 | dd | ³J45 = 1.78, ³J34 = 3.16 | H4 |

| 6.51 | dd | ³Jαγ = 11.28, ³Jαβ = 17.49 | Hα |

| 7.37 | s | H5 |

Note: The designations α, β, and γ refer to the protons on the vinyl group, while the numbered positions correspond to the furan ring.

Due to a lack of readily available, explicitly assigned experimental ¹³C NMR data in the searched literature, a comprehensive table for these values is not included. However, general chemical shift ranges for similar furan and vinyl structures can be consulted for predictive purposes.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the characteristic vibrational modes of its functional groups. The spectrum of a liquid film of the compound has been reported.

Table 2: Infrared (IR) Spectroscopy Data for this compound (Liquid Film)

While a detailed list of peak assignments was not available in the public domain, the IR spectrum would be expected to show characteristic absorptions for C-H stretching of the furan ring and vinyl group (around 3100-3000 cm⁻¹), C=C stretching of the vinyl group and furan ring (around 1650-1500 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1000 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation patterns that can be used for its identification. The mass spectrum is characterized by a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 94 | 100.0 | [M]⁺ (Molecular Ion) |

| 93 | 1.8 | [M-H]⁺ |

| 66 | 25.5 | [M-C₂H₂]⁺ or [C₄H₂O]⁺ |

| 65 | 45.2 | [C₅H₅]⁺ |

| 39 | 28.2 | [C₃H₃]⁺ |

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 250 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin, uniform liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is recorded first and then automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: this compound, being a volatile compound, is well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Data Acquisition: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Health and Safety of 2-Ethenylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Executive Summary

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic organic compound with the molecular formula C₆H₆O. While specific toxicological data for this compound is limited in publicly available literature, information from its structural analogs, such as furan and 2-methylfuran, along with its GHS (Globally Harmonized System) classification, indicates that it should be handled with significant caution. It is classified as a highly flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[1][2] This guide provides a consolidated overview of the known health and safety information, draws inferences from related furanic compounds to anticipate potential hazards, and outlines general experimental protocols for its toxicological assessment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and acute toxicity.[1][2]

Table 1: GHS Classification for this compound [1][2]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

Toxicological Data

Table 2: Summary of Toxicological Data for Furan and 2-Methylfuran

| Compound | Test | Species | Route | Value | Reference |

| Furan | 90-day study | Fischer-344 Rats | Gavage | NOAEL (hepatic toxicity): 0.03 mg/kg bw/day | [4] |

| 2-Methylfuran | 90-day study | Sprague-Dawley gpt delta rats | Intragastric | NOAEL: 1.2 mg/kg/day | [3][5] |

| 2-Methylfuran | 28-day study | Male Sprague-Dawley rats | Oral gavage | NOAEL (hepatotoxicity): 5 mg/kg bw/d |

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Use in a well-ventilated area, preferably under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Use explosion-proof electrical/ventilating/lighting equipment.[1]

-

Take precautionary measures against static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mist.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store locked up.

-

Keep away from oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat or apron.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols for Toxicological Assessment

Detailed experimental protocols for this compound are not available. However, standard methodologies for assessing the toxicity of chemical compounds can be applied.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strains: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.[6]

-

Procedure: a. Prepare a range of concentrations of this compound. b. In the plate incorporation method, mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar. c. Pour the mixture onto minimal glucose agar plates. d. In the pre-incubation method, the bacterial strains are mixed with the test item in the presence or absence of S9-mix for 20-30 minutes at 37 °C before adding to the top agar and plating.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+) on the test plates and compare it to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

Objective: To determine if this compound induces the formation of micronuclei in the bone marrow erythrocytes of rodents.

Methodology:

-

Test System: Use a suitable rodent species (e.g., mice or rats).

-

Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a minimum of three dose levels. Include a vehicle control and a positive control group.

-

Dosing Regimen: Typically, animals are dosed once or twice.

-

Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the last dose (usually 24 and 48 hours).

-

Slide Preparation: Prepare and stain bone marrow smears.

-

Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in at least 2000 PCEs per animal. Also, determine the ratio of PCEs to normochromatic erythrocytes (NCEs) as an indicator of cytotoxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive result for clastogenicity or aneugenicity.

Metabolism and Signaling Pathways

Specific studies on the metabolic pathways of this compound are scarce. However, based on the metabolism of furan and 2-methylfuran, a likely metabolic pathway can be proposed.

Proposed Metabolic Pathway

Furan and its derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[7][8] For 2-methylfuran, CYP2E1 has been identified as a key enzyme in its metabolic activation.[9] This process is believed to involve the oxidation of the furan ring to form a reactive, unsaturated dialdehyde intermediate. In the case of furan, this intermediate is cis-2-butene-1,4-dial (BDA).[8] For this compound, a similar bioactivation process is plausible, leading to a reactive metabolite that can covalently bind to cellular macromolecules like proteins and DNA, which is a key mechanism of furan-induced toxicity.

Experimental Workflow for Metabolism Studies

To elucidate the specific metabolic pathway of this compound, the following experimental workflow can be employed.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | C6H6O | CID 73881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. Studies on the interaction of furan with hepatic cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2-Ethenylfuran Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, more commonly known as 2-vinylfuran, and its derivatives are a class of volatile organic compounds that have garnered interest in various scientific fields, from food chemistry to drug discovery. Their presence in natural sources, formation through thermal processes, and potential biological activities present a complex and evolving area of study. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound derivatives, detailing their sources, formation mechanisms, analytical methodologies, and biological implications.

Natural Occurrence: A Tale of Two Origins

The natural occurrence of this compound is a subject of some debate within the scientific community. While some sources indicate that 2-vinylfuran is not naturally occurring and must be synthesized[1], other reputable databases report its presence in certain plant species.

Reported Natural Sources:

-

Tomato (Solanum lycopersicum) : this compound has also been reported in tomatoes[2]. Tomatoes are known to produce a wide array of volatile organic compounds that contribute to their characteristic aroma and play roles in plant defense[7][8][9][10][11]. As with Basella alba, the concentration of this compound in tomatoes has not been extensively quantified.

Formation in Food through Thermal Processing:

While its direct biosynthesis in plants remains unconfirmed, the formation of this compound and its derivatives is well-documented in thermally processed foods. These compounds are typically generated from the degradation of various precursors during heating.

-

Coffee : Roasted coffee is a significant source of 2-vinylfuran[12][13]. It is formed during the roasting process from precursors like carbohydrates and amino acids[12][13].

-

Other Thermally Processed Foods : Furan and its derivatives, including alkylfurans, are found in a variety of heat-treated foods such as baby food, cereals, and fruit juices[14]. The formation is often a result of the Maillard reaction and the thermal degradation of lipids[12].

Quantitative Data

Specific quantitative data for this compound remains limited. Most studies on furan derivatives in food focus on furan itself and its more common alkylated forms. The following table summarizes the available information, highlighting the need for more targeted quantitative studies on this compound.

| Food Matrix | Compound | Concentration Range | Reference(s) |

| Thermally Processed Foods | Furan and Alkylfurans | 5 µg/kg to 200 µg/kg (in coffee) | [14] |

| Baby Food, Cereals | Furan and Alkylfurans | LOQ established at 5 µg/kg | [14] |

| Fruit Juices, Infant Formula | Furan and Alkylfurans | Validation by SPME injection | [14] |

LOQ: Limit of Quantitation SPME: Solid Phase Microextraction

Biosynthesis and Formation Pathways

The precise biosynthetic pathway for this compound in plants has not been elucidated. It is plausible that it is formed as a minor byproduct of broader metabolic pathways that produce other volatile organic compounds. In contrast, the formation of furan and its derivatives in food is better understood and occurs through several chemical reactions during heating.

A proposed general pathway for the formation of furan derivatives from lipid oxidation is depicted below.

Caption: Formation of furan derivatives from polyunsaturated fatty acids.

Experimental Protocols

The analysis of volatile compounds like this compound from complex matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.

Key Experimental Protocol: HS-SPME-GC-MS for the Analysis of this compound Derivatives

1. Sample Preparation:

-

Solid Samples (e.g., coffee, plant tissue): A representative sample is weighed into a headspace vial. For plant tissues, homogenization in a suitable solvent may be necessary.

-

Liquid Samples (e.g., fruit juice): A specific volume of the liquid is transferred to a headspace vial.

-

Matrix Modification: The addition of a salt solution (e.g., saturated NaCl) can be used to increase the volatility of the analytes.

-

Internal Standard: A deuterated analog of the analyte (if available) or a related compound is added to the vial for accurate quantification.

2. HS-SPME Procedure:

-

Fiber Selection: A fiber with a suitable coating is chosen. For volatile furan derivatives, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.

-

Incubation: The sealed vial is incubated at a specific temperature (e.g., 50-60°C) for a set time to allow the volatile compounds to partition into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the hot injector of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar or mid-polar column).

-

Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.

Caption: General workflow for HS-SPME-GC-MS analysis.

Biological Activities and Signaling Pathways

The biological activities of this compound and its derivatives are an emerging area of research with potential implications for drug development.

Antimicrobial and Cytotoxic Effects:

-

2-Vinylfuran derivatives have been shown to inhibit the growth of algae and yeast[15].

-

The mechanism of action is believed to involve the inhibition of key energy metabolism processes, particularly glycolysis[15]. The electrophilic exocyclic double bond of 2-vinylfurans is thought to react with nucleophilic groups in cellular components, such as thiols in enzymes[15].

-

Some derivatives have also demonstrated genotoxic effects in bacteria.

Potential Signaling Pathway Involvement:

The inhibition of glycolysis suggests a potential interaction with enzymes in this central metabolic pathway. Further research is needed to identify the specific molecular targets and the downstream effects on cellular signaling.

References

- 1. Buy 2-VINYLFURAN (EVT-375248) | 1487-18-9 [evitachem.com]

- 2. This compound | C6H6O | CID 73881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification and characterization of bioactive phenolic constituents, anti-proliferative, and anti-angiogenic activity of stem extracts of Basella alba and rubra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

- 13. 2-vinyl furan, 1487-18-9 [perflavory.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethenylfuran: A Comprehensive Technical Overview for Researchers

For Immediate Release

This technical guide provides a detailed overview of 2-Ethenylfuran (also known as 2-vinylfuran), a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document compiles its fundamental chemical identifiers and physical properties to support ongoing and future research endeavors.

Core Chemical Identity

This compound is an aromatic compound characterized by a furan ring substituted with a vinyl group. Its chemical structure and properties make it a subject of interest in various chemical syntheses.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below, offering a standardized reference for cataloging and database searches.

| Identifier Type | Value |

| CAS Number | 1487-18-9[1][2][3][4][5][6] |

| PubChem CID | 73881[1][2][4] |

| InChI | InChI=1S/C6H6O/c1-2-6-4-3-5-7-6/h2-5H,1H2[1][3][4][7] |

| InChIKey | QQBUHYQVKJQAOB-UHFFFAOYSA-N[1][3][4][7] |

| SMILES | C=CC1=CC=CO1[1][4][7] |

| Molecular Formula | C6H6O[1][2][3][4][7] |

| IUPAC Name | This compound[1][3][7] |

| Synonyms | 2-vinylfuran, Furan, 2-ethenyl-, Furylethylene[1][2][3][5] |

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below. These values are essential for experimental design and computational modeling.

| Property | Value |

| Molecular Weight | 94.11 g/mol [1][7] |

| Exact Mass | 94.041864811 Da[1] |

| Boiling Point | 99-100 °C at 760 mm Hg[2] |

| Melting Point | -94.0 °C[2][7] |

Molecular Structure and Connectivity

To visually represent the structural information, a diagram illustrating the atomic connectivity of this compound is provided below. This diagram adheres to the DOT language specification for graph visualization.

Molecular graph of this compound

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on publicly available data and should be cross-referenced with other sources. No experimental protocols were cited in the source materials for this guide.

References

- 1. This compound | C6H6O | CID 73881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

- 3. 2-Vinylfuran [webbook.nist.gov]

- 4. 2-ethenyl-furan - Wikidata [wikidata.org]

- 5. 2-Vinylfuran [webbook.nist.gov]

- 6. 2-Vinylfuran (CAS 1487-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Buy this compound | 31093-57-9 [smolecule.com]

Core Physical and Chemical Properties of 2-Ethenylfuran

An In-depth Technical Guide to the Solubility and Physical Constants of 2-Ethenylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and key physical constants of this compound (also known as 2-vinylfuran). The information is presented in a structured format to facilitate easy reference and comparison, with detailed methodologies for key experimental protocols.

This compound is a heterocyclic organic compound with a furan ring substituted with a vinyl group.[1] Its chemical structure and properties make it a subject of interest in organic synthesis and materials science.[1]

| Property | Value | Source(s) |

| Molecular Formula | C6H6O | [1][2] |

| Molecular Weight | 94.11 g/mol | [1][2] |

| CAS Number | 1487-18-9 | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Odor | Phenolic, coffee-like | [4][6] |

| Melting Point | -94.0 °C | [1][4][5] |

| Boiling Point | 99.0 to 101.0 °C at 760 mmHg | [4][5][7] |

| Density | Approximately 1.0 g/cm³ | [2] |

| Vapor Pressure | 42.581 mmHg at 25.00 °C (estimated) | [4][5] |

| Flash Point | 5.50 °C (42.00 °F) (estimated) | [4][5] |

| LogP (o/w) | 2.395 (estimated) | [4][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing its bioavailability and reaction kinetics.

| Solvent | Solubility | Source(s) |

| Water | 1414 mg/L at 25 °C (estimated) | [4][6] |

| Organic Solvents | Soluble in alcohol, ethanol, and ether. | [2] |

It is noted that while one source describes this compound as insoluble in water, a quantitative estimation suggests slight solubility.[2][4] This discrepancy may depend on the specific experimental conditions.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical constants of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[8]

Methodology:

-

A small, dry sample of the solid organic compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[8]

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[8]

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Simple Distillation):

-

A sample of the organic liquid (e.g., 10.0 mL) is placed in a round-bottom flask.[8]

-

A simple distillation apparatus is assembled, with a thermometer placed to measure the temperature of the vapor.[8]

-

The liquid is heated, and as it boils, the vapor rises and surrounds the thermometer bulb.[8]

-

The temperature at which the vapor temperature stabilizes is recorded as the boiling point.[8]

-

The vapor is then condensed and collected.[8]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (General Procedure):

-

A known volume of the solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.

-

A small, accurately weighed amount of this compound is added to the solvent.

-

The mixture is agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved.

-

Step 2 and 3 are repeated until a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the dissolved solute is recorded, and the solubility is expressed in terms of concentration (e.g., mg/L).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physicochemical properties of this compound.

Caption: Workflow for determining the physicochemical properties of this compound.

References

- 1. Buy this compound | 31093-57-9 [smolecule.com]

- 2. Buy 2-VINYLFURAN (EVT-375248) | 1487-18-9 [evitachem.com]

- 3. 2-Vinylfuran (CAS 1487-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-vinyl furan, 1487-18-9 [perflavory.com]

- 5. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

- 6. 2-vinyl furan [flavscents.com]

- 7. 2-Vinylfuran [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 2-Ethenylfuran via Wittig Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-ethenylfuran, also known as 2-vinylfuran, is a significant transformation in organic chemistry, providing a valuable building block for the synthesis of various pharmaceuticals, polymers, and fine chemicals. The furan moiety is a key structural motif in many biologically active compounds. The Wittig reaction offers a reliable and high-yielding method for the conversion of 2-furfuraldehyde to this compound. This application note provides detailed protocols for this synthesis, focusing on the generation of the phosphorus ylide and its subsequent reaction with the aldehyde.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[1] The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2] For the synthesis of this compound, the required ylide is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium bromide and a strong base.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-furfuraldehyde via the Wittig reaction is depicted below:

Step 1: Ylide Formation

Step 2: Wittig Reaction

Quantitative Data Summary

The following table summarizes the typical reagents, their properties, and expected yields for the synthesis of this compound via the Wittig reaction. Yields for this specific reaction have been reported to be quantitative.[3]

| Reagent/Product | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Role | Typical Yield (%) |

| 2-Furfuraldehyde | 96.09 | 1.16 | 161.7 | Starting Material | - |

| Methyltriphenylphosphonium Bromide | 357.23 | - | - | Ylide Precursor | - |

| Sodium Hydride (NaH) | 24.00 | 0.92 | 800 (dec.) | Base | - |

| n-Butyllithium (n-BuLi) | 64.06 | 0.68 | - | Base | - |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 66 | Solvent | - |

| Diethyl Ether | 74.12 | 0.713 | 34.6 | Solvent | - |

| This compound | 94.11 | 0.95 | 99-100 | Product | ~Quantitative[3] |

| Triphenylphosphine Oxide | 278.28 | - | 360 | Byproduct | - |

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below, differing primarily in the choice of base used to generate the phosphorus ylide.

Protocol 1: Using Sodium Hydride as the Base

This protocol is adapted from a procedure for a similar substrate, 5-formylfurfuryl acetate.[4]

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Furfuraldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Ylide Generation:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.5 equivalents).

-

Add anhydrous diethyl ether or THF to the flask.

-

Cool the suspension to 0 °C using an ice bath and stir.

-

Carefully add sodium hydride (1.5 equivalents) portion-wise to the stirred suspension. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

-

Continue stirring the mixture at 0 °C for 1 hour to allow for the complete formation of the ylide. The formation of a yellow-orange color is indicative of ylide generation.

-

-

Wittig Reaction:

-

Dissolve 2-furfuraldehyde (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF.

-

Slowly add the 2-furfuraldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by vacuum distillation.

-

Protocol 2: Using n-Butyllithium as the Base

This is a common alternative for generating non-stabilized ylides.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2-Furfuraldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Magnetic stirrer and stir bar

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Ylide Generation:

-

To a flame-dried Schlenk flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and suspend it in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Caution: n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

After the addition is complete, allow the mixture to warm to 0 °C and stir for 1 hour.

-

-

Wittig Reaction:

-

Cool the resulting ylide solution back down to -78 °C.

-

Dissolve 2-furfuraldehyde (1 equivalent) in anhydrous THF and add it slowly to the ylide solution via syringe.

-

Stir the reaction mixture at 0 °C for 5 hours.

-

-

Work-up and Purification:

-

Quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to separate this compound from triphenylphosphine oxide.

-

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the key steps in the Wittig reaction mechanism for the synthesis of this compound.

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of this compound via the Wittig reaction.

Caption: Experimental Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Synthesis of 2-Ethenylfuran via Acid-Catalyzed Dehydration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-ethenylfuran (also known as 2-vinylfuran) through the acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan. This compound is a valuable building block in organic synthesis and drug development, serving as a versatile precursor for a variety of heterocyclic compounds. The protocol herein is based on established principles of acid-catalyzed alcohol dehydration, offering a practical guide for laboratory-scale synthesis. This document includes a detailed reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and visualizations of the workflow and chemical pathways to ensure clarity and reproducibility.

Introduction

Furan derivatives are key structural motifs in numerous pharmaceuticals and biologically active compounds. The introduction of a vinyl group at the 2-position of the furan ring, affording this compound, provides a reactive handle for further chemical transformations, including Diels-Alder reactions, polymerizations, and various cross-coupling reactions. The acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan, which can be readily obtained from the reduction of 2-acetylfuran, represents a direct and atom-economical approach to this compound. This method relies on the protonation of the hydroxyl group by an acid catalyst, followed by the elimination of a water molecule to form a carbon-carbon double bond. Common acid catalysts for this transformation include sulfuric acid, phosphoric acid, and p-toluenesulfonic acid.[1][2][3]

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan to this compound is believed to proceed through an E1 (elimination, unimolecular) mechanism for this secondary alcohol.[1][4] The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of the water molecule generates a resonance-stabilized secondary carbocation. A weak base, typically water or the conjugate base of the acid catalyst, then abstracts a proton from the adjacent carbon, leading to the formation of the double bond and regeneration of the acid catalyst.

Logical Relationship of the Synthesis Pathway

Caption: Synthesis pathway from 2-acetylfuran to this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆O | [5] |

| Molecular Weight | 94.11 g/mol | [5] |

| Boiling Point | 99-100 °C at 760 mmHg | [6] |

| Melting Point | -94.0 °C | [6] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Solubility | Soluble in alcohol; sparingly soluble in water (1414 mg/L at 25 °C) | [6] |

Table 2: Typical Reaction Parameters for Acid-Catalyzed Dehydration of Secondary Alcohols

| Parameter | Typical Range/Conditions |

| Catalyst | Concentrated H₂SO₄, H₃PO₄, p-TsOH |

| Catalyst Loading | Catalytic amounts (e.g., 1-5 mol%) |

| Temperature | 50-150 °C (depending on substrate and catalyst) |

| Reaction Time | 1-6 hours |

| Solvent | Toluene, Dioxane, or neat |

Experimental Protocols

This protocol describes a general procedure for the acid-catalyzed dehydration of 2-(1-hydroxyethyl)furan to this compound. The starting material, 2-(1-hydroxyethyl)furan, can be synthesized by the reduction of 2-acetylfuran with a reducing agent such as sodium borohydride in an alcoholic solvent.

Materials and Equipment

-

2-(1-hydroxyethyl)furan

-

Anhydrous p-toluenesulfonic acid (p-TsOH) or concentrated phosphoric acid (H₃PO₄)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Gas chromatography-mass spectrometry (GC-MS) for analysis

Experimental Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (a Dean-Stark trap can be fitted between the flask and condenser), add 2-(1-hydroxyethyl)furan (1.0 eq).

-

Add anhydrous toluene to dissolve the starting material (approximately 5-10 mL per gram of substrate).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 eq) or concentrated phosphoric acid (e.g., 0.1 eq) to the stirred solution.

-

-

Dehydration Reaction:

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene).

-

If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product.

-

Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) or GC analysis. The reaction is typically complete within 1-4 hours.

-

-

Work-up:

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point of this compound is approximately 99-100 °C at atmospheric pressure, so a reduced pressure distillation is recommended to prevent polymerization at high temperatures.[6]

-

-

Characterization:

-

Characterize the purified this compound by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

-

Troubleshooting and Safety Considerations

-

Polymerization: this compound can polymerize, especially at elevated temperatures or in the presence of acid. It is advisable to keep the product cool and consider adding a radical inhibitor like hydroquinone if storing for an extended period.[1]

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a small additional amount of catalyst.

-

Safety: Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

By following this detailed protocol, researchers can effectively synthesize this compound, a valuable intermediate for further chemical exploration and drug development.

References

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-vinyl furan, 1487-18-9 [thegoodscentscompany.com]

Polymerization Techniques for 2-Ethenylfuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a versatile monomer derived from renewable resources, making it an attractive building block for the synthesis of novel polymers. Its structure, featuring a reactive vinyl group and a furan ring, allows for polymerization through various mechanisms, leading to polymers with unique properties and potential applications in materials science and drug delivery. The furan moiety, in particular, can undergo reversible Diels-Alder reactions, offering a pathway to self-healing and thermos-responsive materials. This document provides detailed application notes and protocols for the primary polymerization techniques applicable to this compound: cationic, free-radical, and atom transfer radical polymerization (ATRP).

Polymerization Methods Overview

This compound can be polymerized via several methods, each yielding poly(this compound) with different characteristics in terms of molecular weight, polydispersity, and microstructure. The choice of polymerization technique depends on the desired polymer properties and the intended application.

A general overview of the polymerization logic is presented below:

Caption: Logical flow from this compound monomer to polymer via different polymerization techniques.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the different polymerization methods for this compound. Note that these values can vary significantly depending on the specific reaction conditions.

| Polymerization Method | Typical Initiator/Catalyst | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| Cationic | Trifluoroacetic Acid | High | Oligomers - Low MW | - | >1.5 | - |

| Free-Radical | AIBN | Moderate to High | Variable | Variable | >1.5 | ~54 |

| ATRP (copolymer with Styrene) | Cu(I)-PMDETA / 1-PEBr | High | Controlled | Controlled | 1.1 - 1.5 | 54 - 105 |

Data for homopolymer of this compound unless otherwise noted. Data for ATRP is for a styrene-co-2-vinylfuran copolymer.[1]

Experimental Protocols

Cationic Polymerization of this compound

Cationic polymerization of this compound is typically initiated by protic acids or Lewis acids. This method can lead to polymerization involving both the vinyl group and the furan ring, potentially resulting in cross-linked structures.[2] The reaction is highly sensitive to impurities and requires stringent anhydrous conditions.

Workflow for Cationic Polymerization:

Caption: Experimental workflow for the cationic polymerization of this compound.

Protocol:

Materials:

-

This compound (freshly distilled)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Trifluoroacetic acid (TFA)

-

Methanol (pre-chilled)

-

Nitrogen gas (high purity)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

Monomer and Solvent Preparation: Dry this compound over calcium hydride and distill under reduced pressure immediately before use. Dry dichloromethane by passing it through a column of activated alumina.

-

Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the freshly distilled this compound (e.g., 1.0 g, 10.6 mmol) and anhydrous dichloromethane (e.g., 20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Initiation: In a separate flask, prepare a dilute solution of trifluoroacetic acid in anhydrous dichloromethane (e.g., 0.1 M). Add the initiator solution dropwise to the cold monomer solution with vigorous stirring.

-

Polymerization: Allow the reaction to proceed at -78 °C for 2 to 4 hours. The solution may become viscous as the polymer forms.

-

Termination and Isolation: Quench the polymerization by adding a small amount of pre-chilled methanol. Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common and robust method for polymerizing vinyl monomers. Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used.[3][4][5]

Workflow for Free-Radical Polymerization:

References

Application Notes and Protocols for the Free-Radical Polymerization of 2-Ethenylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethenylfuran, also known as 2-vinylfuran, is a heterocyclic vinyl monomer derived from renewable resources. Its polymer, poly(this compound), is a versatile material with potential applications in various fields, including drug delivery, biomaterials, and advanced materials science. The furan moiety in the polymer backbone offers a reactive diene structure, allowing for post-polymerization modifications, such as Diels-Alder reactions, to introduce further functionalities. This document provides detailed protocols for the free-radical polymerization of this compound, along with key quantitative data and visualizations to guide researchers in the synthesis and characterization of poly(this compound).

Free-radical polymerization is a widely used and robust method for synthesizing polymers from vinyl monomers.[1] The process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then react with monomer units to propagate the polymer chain. Termination of the growing polymer chains occurs through combination or disproportionation reactions.[2]

Data Presentation

The following table summarizes typical quantitative data obtained from the free-radical polymerization of this compound under different conditions. This data is essential for comparing the outcomes of various experimental setups and for optimizing the polymerization process to achieve desired polymer characteristics.

| Entry | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | AIBN (1) | Toluene | 70 | 24 | >95 | 18,000 | 38,000 | 2.11 |

| 2 | AIBN (0.5) | Bulk | 60 | 48 | ~90 | 25,000 | 55,000 | 2.20 |

| 3 | BPO (1) | Dioxane | 80 | 18 | >90 | 15,000 | 33,000 | 2.20 |

Note: The data presented in this table is a representative compilation from various literature sources and should be used as a guideline. Actual results may vary depending on the specific experimental conditions and purity of reagents.

Experimental Protocols

This section provides detailed methodologies for the bulk and solution free-radical polymerization of this compound.

Protocol 1: Bulk Free-Radical Polymerization of this compound using AIBN

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Methanol (for precipitation)

-

Schlenk flask

-

Vacuum line

-

Oil bath

-

Magnetic stirrer

Procedure:

-

Monomer Preparation: Purify this compound by passing it through a column of basic alumina to remove the inhibitor (e.g., hydroquinone).

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound.

-

Initiator Addition: Add the calculated amount of AIBN (e.g., 0.5 mol% with respect to the monomer) to the flask.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24-48 hours). The viscosity of the solution will increase as the polymerization progresses.

-

Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Dissolve the viscous polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or chloroform).

-

Purification: Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, while stirring vigorously.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Protocol 2: Solution Free-Radical Polymerization of this compound using AIBN

Materials:

-

This compound (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized)

-

Anhydrous toluene (or other suitable solvent)

-

Methanol (for precipitation)

-

Three-neck round-bottom flask

-

Condenser

-

Nitrogen inlet

-

Oil bath

-

Magnetic stirrer

Procedure:

-

Monomer and Solvent Preparation: Purify this compound as described in Protocol 1. Use anhydrous and deoxygenated solvent.

-

Reaction Setup: Assemble a three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Flame-dry the glassware and allow it to cool under a stream of dry nitrogen.

-

Charging the Reactor: Under a nitrogen atmosphere, add the desired amount of anhydrous toluene to the flask. Then, add the purified this compound to achieve the desired monomer concentration (e.g., 2 M).

-

Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN (e.g., 1 mol% with respect to the monomer) in a small amount of the reaction solvent. Add the initiator solution to the reaction flask via a syringe.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture for the specified time (e.g., 24 hours).

-

Termination and Precipitation: Stop the reaction by cooling the flask to room temperature.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol with constant stirring.

-

Isolation and Drying: Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C until a constant weight is achieved.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key processes involved in the free-radical polymerization of this compound.

Caption: Mechanism of Free-Radical Polymerization.

Caption: Experimental Workflow for Poly(this compound) Synthesis.

References

Application Notes and Protocols: 2-Ethenylfuran in Copolymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethenylfuran (also known as 2-vinylfuran) as a versatile monomer in copolymerization reactions. The unique reactivity of the furan moiety offers a gateway to novel polymers with tunable properties, finding applications in advanced materials and drug delivery systems.

I. Application Notes

1. Synthesis of Functional Copolymers:

This compound can be copolymerized with a variety of common monomers, including styrenes, acrylates, and maleic anhydride, using different polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and free-radical polymerization[1][2]. This allows for the synthesis of a wide range of copolymers with tailored properties. The furan ring in the resulting polymer serves as a reactive handle for post-polymerization modifications, most notably through the Diels-Alder reaction[1][3]. This "click" chemistry approach enables the introduction of various functionalities, crosslinking, or the conjugation of biomolecules under mild conditions[3][4].

2. Biomedical Applications and Drug Delivery:

The unique chemistry of furan-containing polymers makes them highly suitable for biomedical applications, particularly in the field of drug delivery[3][4][5]. The ability to form nanoparticles and to be functionalized with targeting ligands opens up possibilities for the development of advanced drug delivery systems[4][6].

-

Drug Encapsulation: Copolymers containing this compound can self-assemble into nanoparticles, which can encapsulate hydrophobic drugs, protecting them from degradation and enabling their delivery to specific sites in the body[7].

-

Targeted Drug Delivery: The furan groups on the polymer backbone can be used to attach targeting molecules, such as antibodies, allowing the drug-loaded nanoparticles to specifically bind to cancer cells or other diseased tissues[4].

-

Stimuli-Responsive Systems: The reversible nature of the Diels-Alder reaction can be exploited to create stimuli-responsive materials that release their payload in response to specific triggers like temperature[1].

3. Material Properties:

The incorporation of this compound into a polymer backbone significantly influences its thermal and mechanical properties.

-

Thermal Properties: The glass transition temperature (Tg) of copolymers can be tuned by varying the molar ratio of this compound to the comonomer. For instance, in styrene-co-2-vinylfuran copolymers, the Tg can range from 54 °C to 105 °C[1][8]. The thermal decomposition of these copolymers typically begins at around 360 °C in air[1][8].

-

Mechanical Properties: While specific data for this compound copolymers is limited, the mechanical properties of furan-based polyesters have been investigated, showing tensile moduli of approximately 2 GPa and tensile strengths up to 66 MPa for amorphous films[4]. The properties of copolymers can be tailored by adjusting the comonomer ratio and the overall polymer architecture[9].

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the copolymerization of this compound.

Table 1: Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2) via ATRP [1][8]

| Method | r₁ (this compound) | r₂ (Styrene) | r₁ * r₂ |

| Fineman-Ross | 1.10 | 1.21 | 1.33 |

| Kelen-Tudos | 1.05 | 1.25 | 1.31 |

| Extended Kelen-Tudos | 0.98 | 1.30 | 1.27 |

| Meyer-Lowry | 1.08 | 1.23 | 1.33 |

Table 2: Thermal Properties of Styrene-co-2-Vinylfuran (S-co-2VF) Copolymers [1][8]